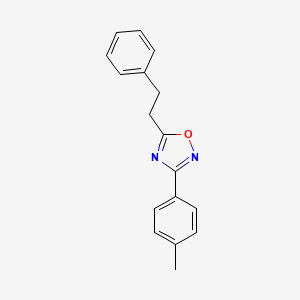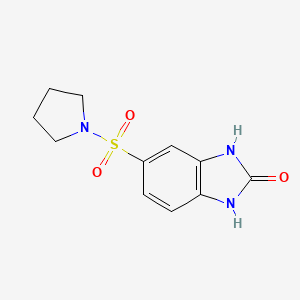
3-chloro-N-(4-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzenesulfonamides typically involves the amidation of benzenesulfonyl chloride with an amine. In the context of 3-chloro-N-(4-fluorophenyl)benzenesulfonamide, this would involve reacting 3-chlorobenzenesulfonyl chloride with 4-fluoroaniline under suitable conditions. Such syntheses are tailored to introduce specific functional groups, enhancing the compound's activity and selectivity for intended applications (Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides, including this compound, is characterized by the presence of a sulfonyl group attached to a benzene ring, which significantly influences the compound's physical and chemical properties. Crystal structure analyses have shown that such compounds can exhibit various supramolecular architectures, driven by interactions like hydrogen bonding and π-π stacking, which play a crucial role in their biological activities and material properties (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides, including the 3-chloro-N-(4-fluorophenyl) variant, participate in various chemical reactions, contributing to their wide-ranging applications. Their reactivity is often explored in the context of developing new pharmaceuticals or materials with unique properties. For example, the sulfonamide group can undergo nucleophilic substitution reactions, enabling the introduction of additional functional groups or the formation of derivatives with enhanced activity or selectivity (Wang et al., 2018).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for its application in various fields, affecting its formulation, stability, and performance in desired roles. Research on similar compounds has shown that the presence of halogens and the sulfonamide group can significantly impact these physical properties, making them pivotal in design and application considerations (Karabacak et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for its functionality and efficacy in various applications. These properties are determined by the electronic nature of the sulfonamide group and the substituents on the benzene rings, which can be tailored to achieve specific reactivities and interactions with biological targets or materials (Rublova et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-(4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-2-1-3-12(8-9)18(16,17)15-11-6-4-10(14)5-7-11/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYIGBFYYKOLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)

![N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5713355.png)



